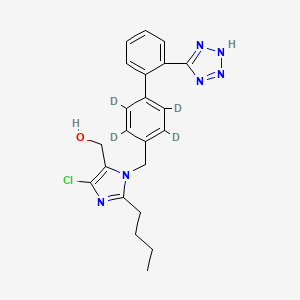
Dichlorhydrate de décloxizine
Vue d'ensemble
Description
Decloxizine dihydrochloride(UCB-1402; NSC289116) is a histamine 1 receptor antagonist.
Applications De Recherche Scientifique
Antagonisme des récepteurs H1 de l'histamine
Le dichlorhydrate de décloxizine est principalement connu pour son rôle d'antagoniste des récepteurs H1 de l'histamine . Cette propriété le rend précieux dans l'étude des réactions allergiques et de leur atténuation. En bloquant le récepteur H1, le this compound peut être utilisé pour comprendre les voies des réponses allergiques et le développement des médicaments antihistaminiques.
Recherche neurologique
En tant que composé qui influence les récepteurs de l'histamine, le this compound a des implications dans la recherche neurologique . L'histamine joue un rôle dans la régulation des cycles veille-sommeil, de l'appétit et des fonctions cognitives. La recherche impliquant le this compound peut contribuer à la compréhension des troubles neurologiques où l'activité de l'histamine est perturbée.
Immunologie et inflammation
L'effet antagoniste du this compound sur les récepteurs de l'histamine s'étend également aux études en immunologie et en inflammation . L'histamine est un médiateur des processus inflammatoires, et sa modulation par le this compound peut fournir des informations sur le traitement des maladies inflammatoires chroniques.
Voies de signalisation des RCPG et des protéines G
L'interaction du composé avec les récepteurs couplés aux protéines G (RCPG), en particulier le récepteur H1 de l'histamine, en fait un outil pour étudier les voies de signalisation des RCPG et des protéines G . Ces voies sont cruciales pour transmettre les signaux de divers stimuli de l'extérieur de la cellule à son intérieur, affectant de nombreux processus physiologiques.
Pharmacocinétique et métabolisme des médicaments
Comprendre la pharmacocinétique et le métabolisme des médicaments du this compound est essentiel pour son utilisation thérapeutique potentielle . La recherche dans ce domaine implique l'étude de l'absorption, de la distribution, du métabolisme et de l'excrétion (ADME) du composé, ce qui est crucial pour le développement de médicaments.
Médecine comparative
Le this compound peut être utilisé en médecine comparative pour étudier les effets de l'antagonisme de l'histamine chez différentes espèces . Cette recherche peut aider à traduire les résultats des modèles animaux en médecine humaine, en particulier dans le contexte des maladies allergiques et inflammatoires.
Mécanisme D'action
Target of Action
Decloxizine Dihydrochloride primarily targets the Histamine 1 (H1) receptor . The H1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in allergic reactions and inflammatory responses .
Mode of Action
As an antagonist of the H1 receptor, Decloxizine Dihydrochloride binds to these receptors and prevents histamine from activating them . This action inhibits the effects of histamine, such as smooth muscle contraction, increased vascular permeability, and stimulation of cough receptors .
Biochemical Pathways
The primary biochemical pathway affected by Decloxizine Dihydrochloride is the histamine signaling pathway . By blocking the H1 receptor, Decloxizine Dihydrochloride inhibits the downstream effects of histamine signaling, which can include allergic reactions and inflammation .
Result of Action
The molecular and cellular effects of Decloxizine Dihydrochloride’s action primarily involve the reduction of allergic and inflammatory responses . By blocking the H1 receptor, it prevents histamine from exerting its effects, thereby reducing symptoms associated with conditions like allergic rhinitis and asthma .
Analyse Biochimique
Biochemical Properties
Decloxizine Dihydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a histamine 1 receptor antagonist, it binds to the histamine 1 receptors on the surface of cells, preventing histamine from exerting its effects. This interaction is particularly important in the context of allergic reactions, where histamine release leads to symptoms such as itching, swelling, and redness . Decloxizine Dihydrochloride’s binding to the histamine 1 receptor inhibits these symptoms by blocking the receptor’s activation.
Cellular Effects
The effects of Decloxizine Dihydrochloride on various types of cells and cellular processes are profound. By blocking histamine 1 receptors, Decloxizine Dihydrochloride influences cell signaling pathways, gene expression, and cellular metabolism. In immune cells, such as mast cells and basophils, it prevents the release of histamine and other inflammatory mediators, thereby reducing allergic responses . Additionally, in epithelial cells, it can mitigate the effects of histamine-induced permeability changes, which are responsible for the swelling and redness observed during allergic reactions.
Molecular Mechanism
At the molecular level, Decloxizine Dihydrochloride exerts its effects through competitive inhibition of the histamine 1 receptor. This receptor is a G-protein-coupled receptor (GPCR) that, when activated by histamine, triggers a cascade of intracellular events leading to inflammation and other allergic symptoms . Decloxizine Dihydrochloride binds to the receptor’s active site, preventing histamine from binding and activating the receptor. This inhibition results in decreased intracellular calcium levels and reduced activation of downstream signaling pathways, ultimately leading to a reduction in allergic symptoms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Decloxizine Dihydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can diminish with prolonged exposure to light and heat . In in vitro studies, the long-term effects of Decloxizine Dihydrochloride on cellular function have shown that it can maintain its antihistamine activity for extended periods, although some degradation may occur over time. In in vivo studies, the compound has demonstrated sustained efficacy in reducing allergic symptoms over several hours, with a gradual decline in activity as it is metabolized and excreted from the body .
Dosage Effects in Animal Models
The effects of Decloxizine Dihydrochloride vary with different dosages in animal models. At low doses, the compound effectively reduces histamine-induced symptoms without significant adverse effects . At higher doses, some toxic effects have been observed, including sedation and gastrointestinal disturbances. These effects are likely due to the compound’s interaction with other histamine receptors and off-target sites. Threshold effects have been noted, where a minimum effective dose is required to achieve significant antihistamine activity, and doses above this threshold do not proportionally increase efficacy but rather increase the risk of adverse effects .
Metabolic Pathways
Decloxizine Dihydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites that are then excreted via the kidneys . The compound’s interaction with these enzymes can affect metabolic flux and metabolite levels, potentially influencing the metabolism of other drugs processed by the same enzymes. This interaction underscores the importance of considering potential drug-drug interactions when administering Decloxizine Dihydrochloride .
Transport and Distribution
Within cells and tissues, Decloxizine Dihydrochloride is transported and distributed through both passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross biological barriers and reach its target sites .
Subcellular Localization
The subcellular localization of Decloxizine Dihydrochloride is primarily within the cytoplasm, where it interacts with histamine 1 receptors on the cell membrane . The compound’s activity is influenced by its localization, as it needs to be in proximity to the receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing Decloxizine Dihydrochloride to specific cellular compartments, ensuring its effective interaction with the histamine 1 receptors .
Propriétés
IUPAC Name |
2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.2ClH/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20;;/h1-10,21,24H,11-18H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSDUJACXBVDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3733-63-9 (Parent) | |
| Record name | Hydroxydiethylphenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20156699 | |
| Record name | Hydroxydiethylphenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13073-96-6 | |
| Record name | Hydroxydiethylphenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxydiethylphenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)









![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid](/img/structure/B1663549.png)

